Guanidine-3-propanol
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Overview
Description
Guanidine-3-Propanol is an organic compound belonging to the class of guanidines, which are known for their high basicity and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including Guanidine-3-Propanol, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
S-Methylisothiourea: This is an efficient guanidylating agent that reacts with amines to form guanidines.
Cyanamides: Cyanamides react with derivatized amines to produce guanidines.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidines from cyanamides, arylboronic acids, and amines.
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis methods, including transition-metal-catalyzed reactions and polymer-supported guanidylation. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Guanidine-3-Propanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Guanidine-3-Propanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Guanidine-3-Propanol involves its interaction with specific molecular targets and pathways. For example, it enhances the salt taste response by interacting with the hTMC4 receptor, a novel chloride channel involved in salt taste reception . Additionally, its high basicity and ability to form hydrogen bonds contribute to its biological activity and interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Guanidine Hydrochloride: Known for its use as a protein denaturant and in the treatment of myasthenia gravis.
S-Methylisothiourea: Used as a guanidylating agent in organic synthesis.
Cyanamide: Reacts with derivatized amines to produce guanidines.
Uniqueness
Guanidine-3-Propanol is unique due to its specific structure, which includes a hydroxypropyl group. This structural feature contributes to its distinct chemical and biological properties, such as its ability to enhance salt taste via the hTMC4 receptor .
Properties
Molecular Formula |
C4H12N3O+ |
---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
diaminomethylidene(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C4H11N3O/c5-4(6)7-2-1-3-8/h8H,1-3H2,(H4,5,6,7)/p+1 |
InChI Key |
JDXXTKLHHZMVIO-UHFFFAOYSA-O |
Canonical SMILES |
C(C[NH+]=C(N)N)CO |
Origin of Product |
United States |
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